Cas no 16352-06-0 (Acetoguanide)

Acetoguanide 化学的及び物理的性質

名前と識別子

-

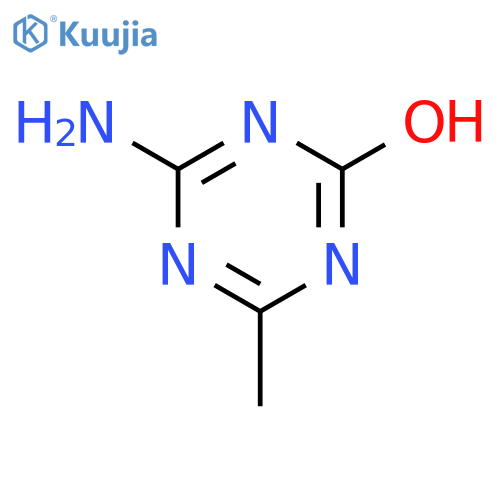

- 4-Amino-6-methyl-1,3,5-triazin-2-ol

- 1,3,5-Triazin-2(1H)-one,6-amino-4-methyl-

- Acetoguanide

- 2-Amino-4-hydroxy-6-methyl-1,3,5-triazine

- 2-amino-6-methyl-1H-1,3,5-triazin-4-one

- IN-B 5528

- 4-Amino-6-methyl-1,3,5-triazin-2(1H)-one

- Azacitidine Impurity 1

- Azacitidine Impurity L

- 6-Amino-4-methyl-1,3,5-triazin-2(1H)-one

- 1,3,5-Triazin-2(1H)-one, 4-aMino-6-Methyl-

- 1,3,5-Triazin-2(1H)-one, 6-amino-4-methyl-

- PubChem20324

- AMOT0107

- BCP21532

- SBB085641

- RW3508

- VZ28272

- OR2

- 2-AMINO-4-HYDROXY-6-

- 4-amino-6-methyl-1,3,5-triazin-2-ol, AldrichCPR

- AKOS026731019

- SCHEMBL1096504

- MFCD00052767

- 6-amino-4-methyl-1,2-dihydro-1,3,5-triazin-2-one

- CS-W022076

- O-desmethyl triazine amine (IN-B5528)

- SY104111

- AKOS015999717

- BP-11347

- AM20120521

- AKOS006223437

- 1,3,5-Triazin-2(1H)-one, 6-amino-4-methyl

- SCHEMBL13833614

- 4-amino-6-methyl-1H-1,3,5-triazin-2-one

- 2-amino-6-methyl-1H-1,3,5-triazin-4-one;4-Amino-6-methyl-1,3,5-triazin-2-ol

- TS-00005

- 4-Amino-6-methyl-1 pound not3 pound not5-triazin-2-ol

- A810482

- 16352-06-0

- NS00067686

- FT-0611112

- DTXSID80274686

- SB73412

- 4-AMINO-6-METHYL-3H-1,3,5-TRIAZIN-2-ONE

- 1,3,5-Triazine, 2-amino-4-hydroxy-6-methyl-

- 4-AMINO-6-METHYL-5H-1,3,5-TRIAZIN-2-ONE

- DB-026182

-

- MDL: MFCD00052767

- インチ: 1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9)

- InChIKey: UUTHDVPZNWJUFV-UHFFFAOYSA-N

- ほほえんだ: O=C1N=C(N([H])[H])N=C(C([H])([H])[H])N1[H]

計算された属性

- せいみつぶんしりょう: 126.05400

- どういたいしつりょう: 126.054

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 79.8

じっけんとくせい

- 密度みつど: 1.67±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: >350 ºC

- ふってん: 233.3±23.0 ºC (760 Torr),

- フラッシュポイント: 94.9±22.6 ºC,

- 屈折率: 1.731

- ようかいど: 溶出度(37 g/l)(25ºC)、

- PSA: 84.92000

- LogP: 0.04900

Acetoguanide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- 危険カテゴリコード: 41

- セキュリティの説明: S22-S24/25

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

- セキュリティ用語:S22;S24/25

- リスク用語:R36/37/38

Acetoguanide 税関データ

- 税関コード:2933699090

- 税関データ:

中国税関コード:

2933699090概要:

2933699090他の構造的に不縮合なトリアジン環含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933699090は、水素化の有無にかかわらず、非縮合トリアジン環の他の化合物を構造中に含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:20.0%

Acetoguanide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A241592-10g |

4-Amino-6-methyl-1,3,5-triazin-2-ol |

16352-06-0 | 95% | 10g |

$307.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D402997-5g |

4-AMINO-6-METHYL-1,3,5-TRIAZIN-2-OL |

16352-06-0 | 97% | 5g |

$800 | 2024-06-05 | |

| abcr | AB149427-10 g |

4-Amino-6-methyl-1,3,5-triazin-2-ol, 95%; . |

16352-06-0 | 95% | 10 g |

€618.30 | 2023-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-479452-1g |

Acetoguanide, |

16352-06-0 | 1g |

¥2858.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ED772-50mg |

Acetoguanide |

16352-06-0 | 95% | 50mg |

72.0CNY | 2021-07-13 | |

| Apollo Scientific | OR27314-250mg |

2-Amino-4-hydroxy-6-methyl-1,3,5-triazine |

16352-06-0 | 95% | 250mg |

£15.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D523302-1g |

4-AMino-6-Methyl-1,3,5-triazin-2-ol |

16352-06-0 | 97% | 1g |

$150 | 2024-05-24 | |

| eNovation Chemicals LLC | D523302-5g |

4-AMino-6-Methyl-1,3,5-triazin-2-ol |

16352-06-0 | 97% | 5g |

$270 | 2024-05-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD2315-100mg |

4-Amino-6-methyl-1,3,5-triazin-2-ol |

16352-06-0 | 95% | 100mg |

¥118.0 | 2022-03-01 | |

| eNovation Chemicals LLC | K13158-25g |

4-amino-6-methyl-1,3,5-triazin-2-ol |

16352-06-0 | 95% | 25g |

$2830 | 2024-05-23 |

Acetoguanide 関連文献

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

Acetoguanideに関する追加情報

Acetoguanide (CAS No. 16352-06-0): A Comprehensive Overview of Its Chemical Profile and Emerging Applications

Acetoguanide, chemically designated as 1,3-dihydro-4-thioxo-1H-pyrazolo[3,4-d]pyrimidin-2(1H)-one, is a compound with the molecular formula C₄H₄N₄OS and a molecular weight of 160.18 g/mol. Its CAS number, 16352-06-0, is a unique identifier that distinguishes it in the chemical registry. This heterocyclic sulfonamide derivative has garnered significant attention in the pharmaceutical and biochemical communities due to its versatile structural framework and potential therapeutic applications.

The chemical structure of Acetoguanide features a pyrazolopyrimidine core, which is a privileged scaffold in medicinal chemistry. The presence of a sulfur atom in the thioxo group contributes to its unique reactivity and biological interactions. This compound has been studied for its pharmacological properties, particularly in the context of antiviral, antibacterial, and anti-inflammatory agents. Recent advancements in synthetic chemistry have enabled the development of novel derivatives that enhance its efficacy and reduce potential side effects.

One of the most compelling aspects of Acetoguanide is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural motifs to design molecules with improved pharmacokinetic profiles. For instance, modifications to the pyrazolopyrimidine ring have led to compounds with enhanced binding affinity to target enzymes and receptors. These modifications are often guided by computational modeling and high-throughput screening techniques, which accelerate the discovery process.

In recent years, Acetoguanide has been explored for its potential in addressing emerging infectious diseases. The global rise in antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents. Acetoguanide derivatives have shown promise in disrupting bacterial biofilm formation and inhibiting key metabolic pathways. Additionally, studies suggest that it may interact with viral proteases, making it a candidate for antiviral therapies. These findings are particularly relevant in light of the ongoing challenge posed by drug-resistant pathogens.

The biochemical mechanism of action for Acetoguanide involves its ability to modulate enzyme activity through competitive inhibition or allosteric regulation. For example, certain derivatives have been found to inhibit enzymes involved in DNA replication and transcription, thereby exerting antitumor effects. Furthermore, its sulfonamide moiety allows for interactions with biological targets rich in hydrogen bond donors and acceptors, which is crucial for drug-receptor binding affinity.

From a synthetic chemistry perspective, Acetoguanide serves as a versatile building block for constructing more complex molecules. The thioxo group can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, enabling the creation of diverse derivatives. These synthetic pathways are often optimized for scalability and cost-effectiveness, ensuring that promising lead compounds can be efficiently produced for further preclinical and clinical evaluations.

The pharmacokinetic properties of Acetoguanide have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Advances in metabolomics have revealed that it undergoes biotransformation primarily via Phase II metabolism, where it forms conjugates with glucuronic acid or sulfate groups. This metabolic pathway contributes to its elimination from the body but also influences its bioavailability and potential toxicity profiles.

Regulatory considerations play a critical role in the development and commercialization of Acetoguanide derivatives. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely. Additionally, preclinical toxicology studies are essential to assess potential adverse effects before human trials commence. These studies often involve evaluating acute toxicity, chronic exposure risks, and genotoxicity endpoints to ensure patient safety.

The future directions for research on Acetoguanide include exploring its potential in combination therapies with existing drugs to overcome resistance mechanisms. Furthermore, computational approaches such as molecular dynamics simulations can provide insights into how modifications to its structure might enhance binding affinity or reduce off-target effects. These interdisciplinary efforts are crucial for translating laboratory findings into effective clinical treatments.

In conclusion, Acetoguanide (CAS No. 16352-06-0) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique chemical structure and biological interactions make it a valuable scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new derivatives and mechanisms of action, Acetoguanide is poised to remain at the forefront of medicinal chemistry innovation.

16352-06-0 (Acetoguanide) 関連製品

- 2097916-96-4(2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline)

- 148914-32-3(2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester)

- 1005298-68-9(1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one)

- 2137451-73-9(3-Pyridineacetic acid, 5-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methoxy-)

- 2229298-38-6(1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)

- 1509116-00-0(2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanal)

- 478032-71-2(1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)

- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)

- 532391-93-8(4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid)

- 1015682-09-3(4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide)